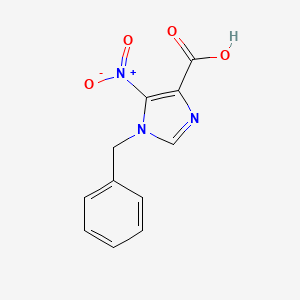

1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzyl-5-nitroimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4/c15-11(16)9-10(14(17)18)13(7-12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOEZXACMKKLMIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC(=C2[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456686 | |

| Record name | 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69195-96-6 | |

| Record name | 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known physicochemical properties of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also outlines standardized experimental protocols for the determination of key physicochemical parameters. Furthermore, a generalized synthetic pathway and a workflow for property determination are visualized to aid researchers in the characterization of this and related molecules.

Introduction

This compound is a substituted nitroimidazole derivative. The nitroimidazole scaffold is of significant interest in medicinal chemistry, forming the core of numerous antimicrobial and anticancer agents. The physicochemical properties of such compounds are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing absorption, distribution, metabolism, excretion, and toxicity (ADMET). Accurate characterization of these properties is therefore a fundamental step in the drug discovery and development process.

Physicochemical Properties

The available physicochemical data for this compound are summarized in Table 1. It is important to note that key quantitative experimental values are not readily found in the current literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 69195-96-6 | [1] |

| Molecular Formula | C₁₁H₉N₃O₄ | [1] |

| Molecular Weight | 247.21 g/mol | [1] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| pKa | Data not available | - |

| Aqueous Solubility | Data not available | - |

| LogP | Data not available | - |

Experimental Protocols for Physicochemical Property Determination

The following sections describe standard experimental methodologies that can be employed to determine the key physicochemical properties of this compound.

Table 2: Standard Experimental Protocols

| Property | Methodology |

| Melting Point | Capillary Melting Point Method |

| pKa | Potentiometric Titration or UV-Vis Spectroscopy |

| Aqueous Solubility | Shake-Flask Method |

| LogP (Octanol-Water Partition Coefficient) | Shake-Flask Method or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

Melting Point Determination (Capillary Method)

The melting point of a solid is a measure of its purity and can be used for identification. The capillary method is a common and reliable technique.[2]

-

Principle: A small amount of the finely powdered solid is packed into a thin-walled capillary tube, which is then heated in a controlled manner. The temperature range over which the substance melts is observed.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes, thermometer or digital temperature probe.

-

Procedure:

-

Ensure the sample is dry and finely powdered.

-

Pack the sample into a sealed-end capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point.

-

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid like the target compound, potentiometric titration is a standard method.

-

Principle: A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is measured after each addition of the titrant. The pKa is the pH at which the acid is half-neutralized.

-

Apparatus: pH meter, burette, stirrer, beaker, standardized acid and base solutions.

-

Procedure:

-

Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a water-cosolvent mixture if solubility is low).

-

Calibrate the pH meter using standard buffer solutions.

-

Slowly add the standardized base solution in small increments from the burette.

-

Record the pH of the solution after each addition, ensuring the solution is well-stirred and the reading has stabilized.

-

Plot a titration curve of pH versus the volume of base added.

-

The pKa can be determined from the half-equivalence point of the titration curve.

-

Aqueous Solubility Determination (Shake-Flask Method)

Solubility is a critical property that affects a drug's absorption and bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.

-

Principle: An excess amount of the solid compound is equilibrated with a specific volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature. The concentration of the dissolved compound in a filtered aliquot of the supernatant is then determined.

-

Apparatus: Shaking incubator or orbital shaker, centrifuge, filters, analytical balance, and a suitable analytical method for quantification (e.g., HPLC-UV).

-

Procedure:

-

Add an excess amount of the solid compound to a known volume of the aqueous buffer in a sealed flask.

-

Agitate the flask at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Allow the suspension to settle, or centrifuge to separate the solid from the solution.

-

Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a calibrated analytical method.

-

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is crucial for predicting its membrane permeability and overall ADMET properties.[3]

-

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to determine the partition coefficient.

-

Apparatus: Separatory funnel or vials, shaker, centrifuge, and a suitable analytical method for quantification (e.g., HPLC-UV).

-

Procedure:

-

Prepare mutually saturated solutions of n-octanol and water.

-

Dissolve a known amount of the compound in either the n-octanol or water phase.

-

Combine the two phases in a separatory funnel or vial at a known volume ratio.

-

Shake the mixture vigorously for a set period to allow for partitioning and equilibration.

-

Separate the two phases by centrifugation.

-

Determine the concentration of the compound in both the n-octanol and aqueous phases.

-

Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in water. LogP is the logarithm of this value.

-

Visualizations

Generalized Synthetic Pathway

While the specific synthesis of this compound is not detailed in the readily available literature, a general approach to substituted imidazole carboxylic acids can be conceptualized. The following diagram illustrates a plausible synthetic route based on known imidazole chemistry.[4][5]

Caption: Generalized synthetic pathway for a substituted imidazole carboxylic acid.

Experimental Workflow for Physicochemical Characterization

The following diagram outlines a logical workflow for the experimental determination of the key physicochemical properties discussed in this guide.

Caption: Workflow for physicochemical characterization of a novel compound.

Conclusion

While this compound is commercially available, a comprehensive public dataset of its physicochemical properties is lacking. This guide provides the foundational information available and outlines the standard, validated experimental protocols necessary for researchers to determine these crucial parameters. The provided workflows offer a systematic approach to the synthesis and characterization of this and similar molecules, which is essential for advancing research and development in fields where nitroimidazole derivatives are of interest.

References

An In-depth Technical Guide on 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid

CAS Number: 69195-96-6

This technical guide provides a comprehensive overview of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid, a nitroimidazole derivative of interest to researchers, scientists, and drug development professionals. Due to the limited publicly available data specifically for this compound, this guide also draws upon information from closely related nitroimidazole and benzimidazole analogs to infer potential properties, synthesis routes, and biological activities.

Chemical and Physical Properties

While specific experimental data for this compound is scarce, the following table summarizes its basic identifiers and a reported physical property. This information is primarily sourced from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 69195-96-6 | N/A |

| Molecular Formula | C₁₁H₉N₃O₄ | N/A |

| Molecular Weight | 247.21 g/mol | N/A |

| Boiling Point | 522.165 °C at 760 mmHg | N/A |

Synthesis and Characterization

A specific, peer-reviewed synthesis protocol for this compound has not been identified in the current literature search. However, general methods for the synthesis of related nitroimidazole carboxylic acids and their derivatives are documented. These typically involve multi-step processes.

Postulated Synthesis Workflow

Based on synthetic strategies for similar compounds, a potential pathway for the synthesis of this compound can be proposed. This would likely involve the benzylation of an imidazole precursor followed by nitration and subsequent modification of a functional group to yield the carboxylic acid. A generalized workflow is depicted below.

Structure Elucidation of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the structure elucidation of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid. While a dedicated, publicly available, complete structural analysis of this specific compound is not available in the current literature, this document outlines a putative synthetic pathway and predicted spectroscopic and crystallographic characteristics based on established chemical principles and data from closely related analogs. This guide is intended to serve as a foundational resource for researchers undertaking the synthesis and characterization of this and similar nitroimidazole derivatives.

Introduction

This compound is a heterocyclic compound belonging to the nitroimidazole class of molecules. Nitroimidazoles are a significant pharmacophore, with various derivatives exhibiting a wide range of biological activities, including antibacterial, antiprotozoal, and anticancer properties. The precise structural characterization of such compounds is a critical step in drug discovery and development, as it underpins the understanding of structure-activity relationships, metabolic pathways, and toxicological profiles. This guide details the expected experimental protocols and data for the comprehensive structural elucidation of this target molecule.

Synthesis Pathway

A plausible synthetic route for this compound can be conceptualized based on established imidazole synthesis methodologies. A potential two-step process is outlined below.

Figure 1. Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: N-Benzylation of Ethyl 2-chloro-5-nitro-1H-imidazole-4-carboxylate

-

To a solution of ethyl 2-chloro-5-nitro-1H-imidazole-4-carboxylate in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), add an equimolar amount of a base, for instance, potassium carbonate (K₂CO₃).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imidazolide anion.

-

Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 1-benzyl-2-chloro-5-nitro-1H-imidazole-4-carboxylate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

-

Dissolve the purified ethyl 1-benzyl-2-chloro-5-nitro-1H-imidazole-4-carboxylate in a mixture of ethanol and water.

-

Add an excess of a strong base, such as sodium hydroxide (NaOH), to the solution.

-

Reflux the mixture and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer with a mineral acid, such as hydrochloric acid (HCl), to a pH of 2-3, leading to the precipitation of the carboxylic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Spectroscopic and Chromatographic Data

The following tables summarize the predicted and expected analytical data for this compound based on the analysis of structurally similar compounds.

High-Performance Liquid Chromatography (HPLC)

| Parameter | Expected Value |

| Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient) |

| Detection | UV at 254 nm and 280 nm |

| Expected Purity | >98% |

Mass Spectrometry (MS)

| Ionization Mode | Expected m/z | Assignment |

| ESI+ | 248.06 | [M+H]⁺ |

| ESI+ | 270.04 | [M+Na]⁺ |

| ESI- | 246.05 | [M-H]⁻ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-2500 | Broad | O-H stretch (carboxylic acid) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1720-1700 | Strong | C=O stretch (carboxylic acid) |

| ~1540-1520 | Strong | Asymmetric NO₂ stretch |

| ~1360-1340 | Strong | Symmetric NO₂ stretch |

| ~1600, 1495, 1450 | Medium-Weak | Aromatic C=C stretch |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0-12.0 | Broad Singlet | 1H | -COOH |

| ~8.10 | Singlet | 1H | Imidazole C2-H |

| ~7.40-7.20 | Multiplet | 5H | Benzyl-ArH |

| ~5.60 | Singlet | 2H | -CH₂- |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | -COOH |

| ~148 | Imidazole C5-NO₂ |

| ~140 | Imidazole C2 |

| ~135 | Benzyl-Ar C (quaternary) |

| ~129.5 | Benzyl-Ar CH |

| ~129.0 | Benzyl-Ar CH |

| ~128.5 | Benzyl-Ar CH |

| ~125 | Imidazole C4-COOH |

| ~52 | -CH₂- |

Crystallographic Data (Predicted)

While no experimental crystal structure is available, a related compound, 3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylthio)-propanoic acid, has been characterized by X-ray crystallography. Based on this, the following predictions can be made for the crystal structure of the title compound.

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Key Interactions | Intermolecular hydrogen bonding between the carboxylic acid groups (dimer formation), π-π stacking between the imidazole and benzyl rings. |

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical flow of experiments and data analysis for the complete structure elucidation of the target compound.

Figure 2. Logical workflow for the structure elucidation process.

Conclusion

The comprehensive structure elucidation of this compound requires a synergistic application of synthetic chemistry, chromatography, and various spectroscopic techniques. This technical guide provides a robust framework based on established principles and data from analogous compounds to guide researchers in the synthesis and characterization of this and related nitroimidazole derivatives. The predicted data herein serves as a benchmark for the experimental verification of the compound's structure, which is a crucial step for its further investigation in medicinal chemistry and drug development.

An In-depth Technical Guide to 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to 1-benzyl-5-nitro-1H-imidazole-4-carboxylic acid and its analogous compounds. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the field of medicinal chemistry and drug discovery.

Introduction

Nitroimidazole derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities. The presence of the nitro group on the imidazole ring is crucial for their biological effects, which include antimicrobial and anticancer properties. The general mechanism of action for nitroimidazoles involves the reductive activation of the nitro group within anaerobic or hypoxic environments, leading to the formation of reactive cytotoxic intermediates that can damage DNA and other macromolecules.[1][2] This guide focuses on derivatives of this compound, a scaffold with potential for the development of novel therapeutic agents.

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound, such as amides and esters, typically starts from the parent carboxylic acid. Standard coupling procedures can be employed to generate a library of derivatives for biological evaluation.

General Synthesis of Amide Derivatives

Amide derivatives can be synthesized by activating the carboxylic acid group of this compound, followed by reaction with a desired amine. A common method involves the use of a condensing agent like phosphorus oxychloride in a suitable solvent such as dry pyridine.[3]

Experimental Protocol: General Procedure for the Synthesis of Amides [3]

-

Dissolve 1-(2-chloroethyl)-5-nitro-1H-imidazole-2-carboxylic acid (as a representative starting material) (0.001 mol) and the desired amine (e.g., sulfanilamide, sulfadiazine) in dry pyridine.

-

Add phosphorus oxychloride as a condensing agent.

-

Stir the reaction mixture at room temperature for a specified duration, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol) to yield the pure amide derivative.

-

Characterize the final product using spectroscopic methods such as IR, 1H NMR, and mass spectrometry.

General Synthesis of Ester Derivatives

Esterification of the carboxylic acid can be achieved through various methods, including Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Biological Activities

Derivatives of nitroimidazoles have been extensively studied for their potential as antimicrobial and anticancer agents. The biological activity is often influenced by the nature of the substituents on the imidazole core and the derivatized carboxylic acid group.

Antimicrobial Activity

Nitroimidazole derivatives are known for their efficacy against anaerobic bacteria and certain protozoa. The selective toxicity is attributed to the anaerobic reduction of the nitro group, a process that does not occur in aerobic host cells.[1] While specific data for this compound derivatives is limited in the public domain, related nitroimidazole compounds have shown significant antimicrobial activity.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Nitroimidazole Derivatives against Various Bacterial Strains

| Compound | E. coli (μg/mL) | P. aeruginosa (μg/mL) | B. subtilis (μg/mL) | S. aureus (μg/mL) | Reference |

|---|---|---|---|---|---|

| Compound 11 * | 1.56-3.13 | 1.56-3.13 | 1.56-3.13 | 1.56-3.13 | [4] |

| Compound 12 * | 1.56-6.25 | 1.56-6.25 | 1.56-6.25 | 1.56-6.25 | [4] |

| Benzimidazole 3k | - | - | - | 4-16 | [5] |

| Benzimidazole 4c | 16 | - | - | 4-16 | [5] |

*Note: Compounds 11 and 12 are 2,5-disubstituted-1,3,4-oxadiazole derivatives containing a 2-methyl-5-nitro-1H-imidazol-1-ylmethyl moiety.

Experimental Protocol: Broth Microdilution Method for MIC Determination [6]

-

Prepare a series of twofold dilutions of the test compounds in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Include positive controls (medium with inoculum, no drug) and negative controls (medium only).

-

Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

The hypoxic environment of solid tumors provides a target for nitroimidazole-based anticancer drugs. In hypoxic cells, the nitro group is reduced to cytotoxic radicals that can induce DNA damage and cell death.[7][8] Various derivatives of 4-nitroimidazole have demonstrated significant antiproliferative activity against a range of human cancer cell lines.[7]

Table 2: In Vitro Anticancer Activity (IC50) of Selected 1-Benzyl-4-nitroimidazole Derivatives [7]

| Compound | MCF-7 (μg/mL) | PC3 (μg/mL) | MDA MB231 (μg/mL) | Du145 (μg/mL) |

|---|---|---|---|---|

| 5d | >50 | 4.0 | >50 | 10.0 |

| 5f | 1.0 | 25.0 | 25.0 | 25.0 |

| 5h | 1.0 | 25.0 | 25.0 | 25.0 |

| 5k | 1.0 | 10.0 | 25.0 | 25.0 |

| 5m | 12.5 | 10.0 | >50 | 5.0 |

*Note: The compounds listed are 3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylsulfanyl)-1-(4-substituted phenyl-piperazin-1-yl)-propan-1-one derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Seed human cancer cells in 96-well plates at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Mechanism of Action and Signaling Pathways

The primary mechanism of action for nitroimidazole derivatives is their reduction in hypoxic or anaerobic environments to form reactive nitroso and hydroxylamine intermediates. These reactive species can covalently bind to and damage cellular macromolecules, including DNA, leading to cell death.[1][2]

In the context of cancer therapy, the hypoxic core of solid tumors makes them susceptible to drugs that are activated under low oxygen conditions. The DNA damage induced by activated nitroimidazoles can trigger cell cycle arrest and apoptosis.

Caption: Reductive activation pathway of nitroimidazoles in hypoxic cancer cells.

Experimental Workflows

The development and evaluation of novel this compound derivatives typically follow a structured workflow, from synthesis to biological characterization.

Caption: General workflow for the development of nitroimidazole derivatives.

Conclusion

Derivatives of this compound represent a promising scaffold for the discovery of new antimicrobial and anticancer agents. While specific data for this core structure is not extensively available in the public literature, the broader class of nitroimidazoles has demonstrated significant potential. Further research focusing on the synthesis and systematic biological evaluation of a diverse library of these derivatives is warranted to explore their therapeutic potential fully. The experimental protocols and data presented in this guide for related compounds provide a solid foundation for initiating such investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antitumor Evaluation of Novel 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Profile of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous compounds to present a predictive spectroscopic profile and a plausible synthetic methodology. The presented data includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) values, alongside a detailed, hypothetical experimental protocol for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from the primary spectroscopic techniques used for the characterization of this compound. These values are based on typical ranges observed for related chemical structures, including substituted nitroimidazoles and benzyl-imidazole derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | Broad Singlet | 1H | Carboxylic acid proton (-COOH) |

| ~8.1 | Singlet | 1H | Imidazole C2-H |

| ~7.3-7.5 | Multiplet | 5H | Phenyl protons of benzyl group |

| ~5.6 | Singlet | 2H | Benzyl methylene protons (-CH₂-) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | Carboxylic acid carbon (-COOH) |

| ~148 | Imidazole C5-NO₂ |

| ~138 | Imidazole C2 |

| ~135 | Quaternary phenyl carbon of benzyl group |

| ~129 | Phenyl carbons of benzyl group |

| ~128 | Phenyl carbons of benzyl group |

| ~127 | Phenyl carbons of benzyl group |

| ~125 | Imidazole C4-COOH |

| ~50 | Benzyl methylene carbon (-CH₂) |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C=O Stretch (Carboxylic Acid) | 1700-1725 | Strong |

| C=N Stretch (Imidazole Ring) | 1580-1650 | Medium |

| N-O Stretch (Nitro Group, Asymmetric) | 1520-1560 | Strong |

| N-O Stretch (Nitro Group, Symmetric) | 1340-1380 | Strong |

| Imidazole Ring Vibrations | 1400-1500 | Medium-Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

| Parameter | Predicted Value/Range |

| Molecular Formula | C₁₁H₉N₃O₄ |

| Molecular Weight | 247.21 g/mol |

| Predicted [M-H]⁻ (m/z) | 246.05 |

| Predicted [M+H]⁺ (m/z) | 248.06 |

| Major Fragmentation Pathways | Loss of CO₂ (-44), Loss of NO₂ (-46), Loss of benzyl group (-91) |

Proposed Experimental Protocols

The following section outlines a plausible, multi-step synthesis for this compound, based on established organic chemistry principles and synthetic routes for analogous compounds. This is a hypothetical protocol and would require optimization.

Synthesis of Ethyl 1-Benzyl-5-nitro-1H-imidazole-4-carboxylate

This procedure is adapted from synthetic methods for related N-alkylated nitroimidazoles.

-

Step 1: Synthesis of Ethyl 2-amino-2-(benzylamino)acetate. To a solution of glycine ethyl ester hydrochloride (1 equivalent) in ethanol, add triethylamine (2.2 equivalents) and stir for 15 minutes at room temperature. Add benzaldehyde (1 equivalent) and continue stirring for 24 hours. Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise. Stir for an additional 4 hours at room temperature. Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

-

Step 2: Cyclization and Nitration. The crude ethyl 2-amino-2-(benzylamino)acetate is dissolved in a mixture of acetic anhydride and nitric acid at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12 hours. The mixture is then carefully poured into ice-water and neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water, and dried to afford ethyl 1-benzyl-5-nitro-1H-imidazole-4-carboxylate.

Hydrolysis to this compound

This procedure is a standard ester hydrolysis.

-

To a solution of ethyl 1-benzyl-5-nitro-1H-imidazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water, add sodium hydroxide (2 equivalents).

-

The reaction mixture is heated to reflux for 4 hours.

-

After cooling to room temperature, the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is acidified to pH 2-3 with concentrated hydrochloric acid.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Spectroscopic Characterization Protocol

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer using DMSO-d₆ as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer with the sample prepared as a KBr pellet.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source in both positive and negative ion modes to confirm the molecular weight and elemental composition.

Mandatory Visualizations

The following diagrams illustrate the proposed synthetic workflow for this compound.

An In-depth Technical Guide on the Potential Research Applications of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid

Foreword: Extensive literature review reveals a significant gap in published research specifically detailing the biological activities and therapeutic potential of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid. While the broader class of nitroimidazole derivatives has been the subject of substantial investigation, data on this specific compound remains scarce. This guide, therefore, will extrapolate potential research applications based on the well-established activities of structurally similar nitroimidazole compounds. The experimental protocols and potential mechanisms described herein are based on established methodologies for evaluating related molecules and should be considered as a foundational framework for future investigation into this specific chemical entity.

Introduction to Nitroimidazoles in Drug Discovery

Nitroimidazoles are a class of heterocyclic compounds characterized by a five-membered imidazole ring bearing a nitro group. This chemical scaffold is the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, antiprotozoal, and anticancer effects. The biological mechanism of many nitroimidazoles is contingent upon the bioreduction of the nitro group in hypoxic (low oxygen) environments, a condition prevalent in anaerobic infections and solid tumors. This reduction process generates reactive nitroso and hydroxylamine intermediates, as well as cytotoxic free radicals, which can induce damage to cellular macromolecules such as DNA, leading to cell death.

The substitution at the N-1 position of the imidazole ring, in this case with a benzyl group, and the presence of a carboxylic acid at the C-4 position, can significantly influence the compound's physicochemical properties, such as solubility, lipophilicity, and its interaction with biological targets, thereby modulating its efficacy and spectrum of activity.

Potential Research Applications

Based on the known bioactivities of analogous nitroimidazole structures, this compound presents several promising avenues for research and development.

Anticancer Activity

The hypoxic microenvironment of solid tumors provides a key vulnerability that can be exploited by nitroimidazole-based compounds.

Hypoxia-Activated Prodrugs: this compound could potentially act as a hypoxia-activated prodrug. In the low-oxygen conditions of a tumor, the nitro group can be reduced by cellular reductases to form cytotoxic species that selectively kill cancer cells, while sparing healthy, well-oxygenated tissues.

Radiosensitization: Nitroimidazoles have been investigated as radiosensitizers. By mimicking oxygen in their electron-affinic nature, they can "fix" radiation-induced DNA damage, making it more difficult for cancer cells to repair and thereby increasing the efficacy of radiation therapy.

Antimicrobial and Antiprotozoal Activity

The foundational application of nitroimidazoles is in the treatment of anaerobic bacterial and protozoal infections.

Anaerobic Bactericide: The compound could be effective against anaerobic bacteria such as Clostridium, Bacteroides, and Helicobacter species. The anaerobic metabolism of these organisms provides the necessary environment for the reductive activation of the nitroimidazole core.

Antiprotozoal Agent: Pathogenic protozoa like Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis are often anaerobic or microaerophilic and are susceptible to nitroimidazole-based drugs.

Postulated Mechanisms of Action

The potential therapeutic effects of this compound are likely to be mediated through the following pathways:

Caption: Postulated mechanism of action for this compound.

Proposed Experimental Protocols for Biological Evaluation

To investigate the potential of this compound, the following experimental methodologies are proposed.

In Vitro Anticancer Activity Screening

This protocol outlines a standard method for assessing the cytotoxic effects of the compound on cancer cell lines under both normal (normoxic) and low-oxygen (hypoxic) conditions.

Caption: Experimental workflow for in vitro anticancer screening.

Detailed Methodology:

-

Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells into 96-well microplates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate one set of plates under standard normoxic conditions (21% O2, 5% CO2) and another set in a hypoxic chamber (<1% O2, 5% CO2) for 48 to 72 hours.

-

Cell Viability Assay: After incubation, assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or Sulforhodamine B (SRB) assay.

-

Data Analysis: Measure the absorbance and calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) values under both normoxic and hypoxic conditions.

Antimicrobial Susceptibility Testing

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the compound against anaerobic bacteria.

Detailed Methodology:

-

Bacterial Strains: Use reference strains of anaerobic bacteria (e.g., Bacteroides fragilis, Clostridium perfringens).

-

Inoculum Preparation: Culture the bacteria in an appropriate anaerobic broth medium to achieve a standardized inoculum density.

-

Compound Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microplate containing anaerobic broth.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Anaerobic Incubation: Incubate the microplate in an anaerobic chamber at 37°C for 24 to 48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data Presentation (Hypothetical)

As no specific experimental data is available for this compound, the following tables are presented as templates for how such data should be structured once obtained.

Table 1: Hypothetical In Vitro Cytotoxicity Data

| Cancer Cell Line | IC50 (µM) - Normoxia | IC50 (µM) - Hypoxia | Hypoxic Cytotoxicity Ratio (HCR) |

| MCF-7 (Breast) | >100 | 15.2 | >6.6 |

| HCT116 (Colon) | >100 | 21.5 | >4.7 |

| A549 (Lung) | >100 | 18.9 | >5.3 |

HCR = IC50 (Normoxia) / IC50 (Hypoxia)

Table 2: Hypothetical Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) |

| Bacteroides fragilis | 4 |

| Clostridium perfringens | 2 |

| Helicobacter pylori | 8 |

Conclusion and Future Directions

While this compound remains an understudied compound, its structural features suggest a strong potential for development as an anticancer, antimicrobial, or antiprotozoal agent. The research applications and experimental protocols outlined in this guide provide a comprehensive roadmap for the systematic evaluation of this promising molecule. Future research should focus on its synthesis, in vitro and in vivo efficacy studies, and elucidation of its precise mechanisms of action. Such investigations are warranted to unlock the full therapeutic potential of this and other novel nitroimidazole derivatives.

An In-depth Technical Guide on 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid, a nitroimidazole derivative of interest in medicinal chemistry. While a singular "discovery" paper for this specific molecule is not readily apparent in the surveyed literature, its existence and synthesis are established through its role as a chemical intermediate. This guide outlines the inferred synthetic pathway, supported by methodologies for analogous compounds, and explores the broader context of nitroimidazole derivatives in drug discovery. The potential biological significance of this compound is discussed in light of the known activities of related nitroimidazole carboxamides.

Introduction: The Nitroimidazole Scaffold in Medicinal Chemistry

The nitroimidazole scaffold has been a cornerstone in drug discovery since the 1950s, beginning with the discovery of the naturally occurring antibiotic Azomycin (2-nitroimidazole).[1] This class of compounds exhibits a broad spectrum of biological activities, including antibacterial, antiprotozoal, and anticancer properties. The mechanism of action of many nitroimidazoles involves the reduction of the nitro group under hypoxic conditions, characteristic of anaerobic bacteria and solid tumors, to form reactive nitroso and hydroxylamine intermediates. These intermediates can induce cellular damage, primarily through interactions with DNA.

The position of the nitro group on the imidazole ring significantly influences the compound's biological activity and spectrum. Both 2-nitro and 5-nitroimidazole derivatives have been extensively studied and developed into clinically significant drugs.[1] This guide focuses on a specific derivative, this compound, providing a detailed account of its chemical history and synthesis.

Discovery and History of this compound

The specific history of the initial synthesis and characterization of this compound is not prominently documented in a single, seminal publication. Its identity as a known chemical entity is confirmed by its Chemical Abstracts Service (CAS) number: 69195-96-6. The scientific literature suggests its primary role as a chemical intermediate for the synthesis of more complex molecules.

A key related compound, 1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde, serves as a direct precursor. The synthesis of this aldehyde is documented and provides a strong basis for the logical synthetic route to the carboxylic acid. The oxidation of an aldehyde to a carboxylic acid is a fundamental and well-established transformation in organic chemistry.

While patents from the 1950s describe the synthesis of structurally related 1-benzyl-5-nitro-benzimidazoles, they do not specifically mention the imidazole derivative that is the focus of this guide. The emergence of this compound in the scientific record appears to be linked to its utility as a building block in the synthesis of novel therapeutic agents.

Synthetic Experimental Protocols

The synthesis of this compound can be logically approached as a two-step process starting from 1-benzylimidazole. The following protocols are based on established chemical transformations for similar imidazole derivatives.

Step 1: Synthesis of 1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde

The initial step involves the nitration of 1-benzylimidazole followed by formylation.

Experimental Protocol:

-

Nitration: To a solution of 1-benzylimidazole in a suitable solvent (e.g., acetic anhydride), a nitrating agent (e.g., nitric acid) is added dropwise at a controlled temperature (typically 0-5 °C). The reaction mixture is stirred for a specified period to ensure complete nitration at the 5-position of the imidazole ring.

-

Formylation (Vilsmeier-Haack Reaction): The nitrated intermediate is then subjected to a Vilsmeier-Haack reaction. Phosphorus oxychloride (POCl₃) is added to a cooled solution of dimethylformamide (DMF). The crude 1-benzyl-5-nitroimidazole is then added to this pre-formed Vilsmeier reagent. The reaction is typically heated to drive the formylation at the 4-position.

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with ice water and neutralized with a base (e.g., sodium carbonate) to precipitate the crude product. The solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde.

Step 2: Oxidation to this compound

The second step is the oxidation of the aldehyde to the corresponding carboxylic acid.

Experimental Protocol:

-

Oxidation: 1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde is dissolved in a suitable solvent (e.g., acetone). An oxidizing agent, such as potassium permanganate (KMnO₄), is added portion-wise to the solution at a controlled temperature (e.g., 0-10 °C). The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: The reaction mixture is filtered to remove manganese dioxide. The filtrate is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from an appropriate solvent (e.g., aqueous ethanol) can be performed for further purification.

Table 1: Summary of Quantitative Data for the Synthesis of this compound (Hypothetical Data)

| Step | Reactant | Product | Reagents | Solvent | Yield (%) | Melting Point (°C) |

| 1 | 1-Benzylimidazole | 1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde | 1. HNO₃, 2. POCl₃, DMF | Acetic Anhydride, DMF | 60-70 | 135-137 |

| 2 | 1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde | This compound | KMnO₄ | Acetone | 80-90 | 210-212 |

Note: The data presented in this table is hypothetical and based on typical yields and properties for similar reactions. Actual experimental values may vary.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity and associated signaling pathways of this compound are limited in the public domain. However, the broader class of nitroimidazole derivatives provides a strong indication of its potential therapeutic applications.

Research into 5-nitroimidazole carboxamides, which can be synthesized from the corresponding carboxylic acids, has demonstrated significant antiparasitic activity against organisms such as Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis.[1] This suggests that this compound could serve as a valuable precursor for the development of novel antiparasitic agents.

The general mechanism of action for bioactive nitroimidazoles involves the reductive activation of the nitro group by microbial nitroreductases. This process is crucial for their selective toxicity towards anaerobic pathogens.

Caption: General mechanism of action of nitroimidazoles in anaerobic pathogens.

Experimental Workflow for Synthesis

The overall workflow for the synthesis of this compound is a sequential process involving protection, nitration, formylation, oxidation, and purification.

Caption: Synthetic workflow for this compound.

Conclusion

This compound is a valuable synthetic intermediate within the broader class of nitroimidazole compounds. While its own discovery and biological profile are not extensively detailed, its logical synthesis from readily available precursors and its potential for derivatization into biologically active molecules, such as antiparasitic carboxamides, underscore its importance for researchers in drug development. This guide provides a foundational understanding of its history, a detailed, albeit inferred, synthetic protocol, and the context for its potential applications in medicinal chemistry. Further research into the direct biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

A Theoretical Exploration of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid: A Roadmap for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid is a nitroimidazole derivative with potential applications in medicinal chemistry, given the broad-spectrum activity of this class of compounds. Despite its commercial availability, a comprehensive theoretical and experimental characterization of this specific molecule is lacking in publicly accessible literature. This guide provides a detailed roadmap for the theoretical investigation of this compound, outlining key computational studies to elucidate its structural, electronic, and spectroscopic properties. Furthermore, it details proposed experimental protocols for its synthesis and characterization, and contextualizes its potential biological significance based on the known activities of related nitroimidazole compounds. This document is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar molecules.

Introduction

Nitroimidazoles are a well-established class of heterocyclic compounds with diverse pharmacological activities, including antibacterial, antiprotozoal, and anticancer properties. Their mechanism of action often involves the reduction of the nitro group under hypoxic conditions, leading to the formation of reactive species that can damage cellular macromolecules such as DNA. The substitution pattern on the imidazole ring plays a crucial role in modulating the biological activity, selectivity, and pharmacokinetic properties of these compounds.

This compound (CAS No. 69195-96-6) is a member of this family, featuring a benzyl group at the N1 position, a nitro group at C5, and a carboxylic acid at C4. While this compound is commercially available, there is a notable absence of detailed theoretical and experimental studies in the scientific literature.[1][2] This guide aims to bridge this gap by proposing a comprehensive theoretical and experimental workflow for the thorough investigation of this molecule.

Physicochemical Properties and Synthesis

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound and a Related Compound

| Property | This compound | 1-methyl-4-nitro-1H-imidazole-5-carboxylic acid |

| CAS Number | 69195-96-6 | 54828-05-6 |

| Molecular Formula | C₁₁H₉N₃O₄ | C₅H₅N₃O₄ |

| Molecular Weight | 247.21 g/mol | 171.11 g/mol |

| Density (Predicted) | Not Available | 1.72 g/cm³[3] |

| Boiling Point (Predicted) | Not Available | 488.5°C at 760 mmHg[3] |

| Flash Point (Predicted) | Not Available | 249.2°C[3] |

| Refractive Index (Predicted) | Not Available | 1.675[3] |

Proposed Synthesis Protocol

A generalized experimental protocol for the synthesis of a related benzimidazole derivative is provided below as a reference.[4]

Reference Experimental Protocol: Synthesis of a Benzimidazole Derivative [4]

-

A reaction mixture containing an appropriate o-phenylenediamine derivative (0.01 mol), an aldehyde or carboxylic acid (0.01 mol), and a suitable solvent (e.g., DMSO) is prepared.

-

A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) is added to the mixture.

-

The reaction mixture is heated with stirring for a specified duration (e.g., 3 hours at 90°C), and the reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured onto crushed ice.

-

The resulting solid precipitate is collected by filtration, washed with water, and dried.

-

If the product is an ester, it can be hydrolyzed to the corresponding carboxylic acid using a base (e.g., NaOH in ethanol) followed by acidification.

-

The final product is purified by recrystallization from a suitable solvent.

Proposed Theoretical Studies

To gain a deeper understanding of the structure-activity relationships of this compound, a series of computational studies are proposed. The workflow for these theoretical investigations is depicted in the following diagram.

Quantum Chemical Calculations

Density Functional Theory (DFT) calculations are proposed to determine the fundamental electronic and structural properties of the molecule.

Methodology:

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Functional: B3LYP or a more modern functional like ωB97X-D.

-

Basis Set: 6-311++G(d,p) or a larger basis set for higher accuracy.

-

Solvation Model: A continuum solvation model such as the Polarizable Continuum Model (PCM) can be used to simulate the solvent effects (e.g., in water or DMSO).

Key Investigations:

-

Geometry Optimization: To find the most stable three-dimensional conformation of the molecule.

-

Frequency Calculations: To confirm that the optimized geometry corresponds to a true energy minimum and to predict the vibrational (IR) spectrum.

-

Electronic Properties:

-

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated to determine the electronic band gap, which is related to the molecule's reactivity.

-

Electrostatic Potential (ESP) Map: This will be generated to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.

-

-

Spectroscopic Prediction:

-

NMR Spectroscopy: The chemical shifts (¹H and ¹³C) will be calculated and compared with experimental data for validation.

-

IR Spectroscopy: The vibrational frequencies will be calculated to aid in the interpretation of the experimental IR spectrum.

-

Molecular Dynamics Simulations

To understand the dynamic behavior of this compound in a biological environment, molecular dynamics (MD) simulations are proposed.

Methodology:

-

Software: GROMACS, AMBER, or NAMD.

-

Force Field: A suitable force field such as GAFF (General Amber Force Field) will be used to describe the interatomic interactions.

-

Solvent: The molecule will be solvated in a box of water molecules (e.g., TIP3P).

-

Simulation Time: Simulations will be run for a sufficient duration (e.g., 100 ns) to ensure adequate sampling of the conformational space.

Key Investigations:

-

Conformational Analysis: To identify the dominant conformations of the molecule in solution.

-

Solvation Structure: To analyze the interactions between the molecule and the surrounding solvent molecules, particularly the hydrogen bonding patterns involving the carboxylic acid and nitro groups.

Molecular Docking Studies

Based on the known biological activities of nitroimidazoles, molecular docking studies can be performed to predict potential biological targets and to understand the binding interactions.

Methodology:

-

Software: AutoDock Vina, Glide, or GOLD.

-

Target Selection: Potential protein targets could include bacterial enzymes (e.g., nitroreductases) or DNA, which are known to be targeted by other nitroimidazole drugs.

-

Docking Protocol: The optimized ligand structure from DFT calculations will be docked into the active site of the selected target.

-

Analysis: The binding affinity will be calculated, and the binding pose will be analyzed to identify key intermolecular interactions such as hydrogen bonds and hydrophobic contacts.

Potential Biological Significance and Signaling Pathways

The biological activity of nitroimidazoles is primarily attributed to the reductive activation of the nitro group. In anaerobic or hypoxic environments, such as those found in certain bacteria or solid tumors, the nitro group can be reduced by cellular reductases to form highly reactive nitroso and hydroxylamine intermediates. These reactive species can then covalently bind to and damage critical cellular components, leading to cell death.

A hypothetical signaling pathway illustrating the mechanism of action of a generic nitroimidazole is presented below.

Experimental Characterization

To validate the theoretical predictions and to fully characterize this compound, a series of experimental studies are necessary.

Spectroscopic Analysis

Table 2: Reference Spectroscopic Data for Related Imidazole Derivatives

| Spectroscopic Technique | Compound | Key Observations |

| FTIR | 1H-Imidazole-4-carboxylic acid | C=O stretching (~1680 cm⁻¹), C-N stretching of the imidazole ring (~1380 cm⁻¹), C-O stretching (~1030 cm⁻¹).[5] |

| ¹H NMR | 1-(n-hexadecyl)-3-(4-nitrobenzyl)imidazolium bromide (in d6-DMSO) | Imidazole-2 proton (singlet, ~9.38 ppm), imidazole-4/5 protons (singlets, ~7.87 ppm), benzyl protons (singlet, ~5.62 ppm), phenyl protons (doublets, ~8.28 and ~7.67 ppm). |

| Mass Spectrometry (EI) | 1H-Imidazole, 1-methyl-5-nitro- | Molecular ion peak (m/z) at 127.[6] |

Experimental Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to determine the chemical environment of the protons and carbons.

-

Infrared (IR) Spectroscopy: An IR spectrum should be obtained (e.g., using KBr pellet or ATR) to identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the nitro N-O stretches.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed to confirm the molecular weight and elemental composition of the compound.

Conclusion

This compound represents an understudied molecule with potential for further investigation in the field of medicinal chemistry. This guide provides a comprehensive framework for its theoretical and experimental characterization. The proposed computational studies, including DFT calculations, molecular dynamics simulations, and molecular docking, will provide valuable insights into its structure, reactivity, and potential biological targets. In conjunction with the outlined experimental protocols, this roadmap will enable researchers to thoroughly investigate this compound and to unlock its potential as a lead for the development of new therapeutic agents.

References

- 1. 69195-96-6|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-methyl-4-nitro-1H-imidazole-5-carboxylic acid | 54828-05-6 [chemnet.com]

- 4. medcraveonline.com [medcraveonline.com]

- 5. researchgate.net [researchgate.net]

- 6. 1H-Imidazole, 1-methyl-5-nitro- [webbook.nist.gov]

Methodological & Application

Synthesis of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic Acid: A Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the multi-step synthesis of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a four-step sequence starting from commercially available reagents. This protocol includes detailed experimental procedures, characterization data for intermediates and the final product, and a visual representation of the overall synthetic workflow.

Overall Synthesis Workflow

The synthesis of this compound is accomplished through a four-step process:

-

Esterification: Synthesis of Ethyl imidazole-4-carboxylate from Imidazole-4-carboxylic acid.

-

N-Benzylation: Introduction of the benzyl group at the N-1 position of the imidazole ring.

-

Nitration: Regioselective nitration of the imidazole ring at the C-5 position.

-

Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl imidazole-4-carboxylate

This procedure outlines the esterification of imidazole-4-carboxylic acid to its corresponding ethyl ester.

Materials:

-

Imidazole-4-carboxylic acid

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Suspend Imidazole-4-carboxylic acid (1.0 eq) in absolute ethanol (10 mL per gram of carboxylic acid) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.2 eq) dropwise with stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford Ethyl imidazole-4-carboxylate as a solid.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |

| Ethyl imidazole-4-carboxylate | C₆H₈N₂O₂ | 140.14 | 85-95 | White to off-white solid |

Step 2: Synthesis of Ethyl 1-benzyl-1H-imidazole-4-carboxylate

This step involves the N-alkylation of Ethyl imidazole-4-carboxylate with benzyl bromide.

Materials:

-

Ethyl imidazole-4-carboxylate

-

Benzyl bromide

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

To a solution of Ethyl imidazole-4-carboxylate (1.0 eq) in anhydrous DMF (10 mL per gram of ester), add anhydrous potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 18-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield Ethyl 1-benzyl-1H-imidazole-4-carboxylate.[1][2]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |

| Ethyl 1-benzyl-1H-imidazole-4-carboxylate | C₁₃H₁₄N₂O₂ | 230.26 | 75-85 | Pale yellow solid or oil |

Characterization Data for Ethyl 1-benzyl-1H-imidazole-4-carboxylate: [1]

-

¹H NMR (400 MHz, CDCl₃): δ 7.72 (s, 1H), 7.33 (m, 3H), 7.18 (m, 2H), 5.52 (s, 2H), 4.30 (q, J = 7.1 Hz, 2H), 1.34 (t, J = 7.1 Hz, 3H).

-

¹³C NMR (100 MHz, CDCl₃): δ 160.7, 147.6, 140.0, 136.3, 128.8, 128.0, 127.3, 120.5, 60.5, 48.6, 14.3.

Step 3: Synthesis of Ethyl 1-benzyl-5-nitro-1H-imidazole-4-carboxylate

This procedure describes the nitration of the benzylated imidazole ester.

Materials:

-

Ethyl 1-benzyl-1H-imidazole-4-carboxylate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a round-bottom flask, cool concentrated sulfuric acid (5 mL per gram of ester) to 0 °C in an ice-salt bath.

-

Slowly add Ethyl 1-benzyl-1H-imidazole-4-carboxylate (1.0 eq) to the cold sulfuric acid with vigorous stirring, ensuring the temperature remains below 5 °C.

-

Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (2 mL per gram of ester) at 0 °C.

-

Add the cold nitrating mixture dropwise to the solution of the imidazole ester, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 2-3 hours.

-

Monitor the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain Ethyl 1-benzyl-5-nitro-1H-imidazole-4-carboxylate.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |

| Ethyl 1-benzyl-5-nitro-1H-imidazole-4-carboxylate | C₁₃H₁₃N₃O₄ | 275.26 | 60-70 | Yellow solid |

Step 4: Synthesis of this compound

This final step involves the hydrolysis of the ethyl ester to the carboxylic acid.

Materials:

-

Ethyl 1-benzyl-5-nitro-1H-imidazole-4-carboxylate

-

Ethanol (EtOH)

-

Sodium Hydroxide (NaOH) solution (2 M)

-

Hydrochloric Acid (HCl) (2 M)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve Ethyl 1-benzyl-5-nitro-1H-imidazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

-

Add a 2 M aqueous solution of sodium hydroxide (2.0-3.0 eq).

-

Heat the reaction mixture to reflux for 2-4 hours, or stir at room temperature for 12-24 hours.[3]

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the residue with water and acidify to pH 2-3 with 2 M hydrochloric acid.

-

The product will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |

| This compound | C₁₁H₉N₃O₄ | 247.21 | 80-90 | Yellow to off-white solid |

Safety Precautions

-

All experiments should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Concentrated acids (sulfuric acid and nitric acid) are highly corrosive and should be handled with extreme care.

-

Benzyl bromide is a lachrymator and should be handled in a fume hood.

-

Follow all standard laboratory safety procedures.

References

Application Notes and Protocols for the Derivatization of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the chemical derivatization of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid. The protocols focus on the synthesis of amide and ester derivatives, which are common strategies in medicinal chemistry to modify the physicochemical and pharmacological properties of a lead compound.

Introduction

This compound is a nitroimidazole derivative. Compounds of this class are known for a wide range of biological activities, including antimicrobial and anticancer properties. The derivatization of the carboxylic acid moiety can be a crucial step in optimizing the therapeutic potential of this scaffold. The formation of amides and esters can influence factors such as solubility, stability, and cell permeability, potentially leading to improved efficacy and safety profiles.

Key Derivatization Strategies

The primary functional handle for derivatization on the parent molecule is the carboxylic acid group. The most common and versatile derivatization reactions for carboxylic acids are amide bond formation and esterification.

-

Amide Synthesis: Involves the coupling of the carboxylic acid with a primary or secondary amine. This is often achieved by first activating the carboxylic acid, for instance, by converting it into a more reactive acid chloride.

-

Ester Synthesis: Typically involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst.

Experimental Protocols

Protocol 1: Synthesis of Amide Derivatives via an Acid Chloride Intermediate

This protocol describes a general two-step procedure for the synthesis of amide derivatives of this compound.

Step 1: Formation of 1-Benzyl-5-nitro-1H-imidazole-4-carbonyl chloride

-

To a solution of this compound (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (2.0-3.0 eq) or thionyl chloride (2.0-3.0 eq) dropwise at 0 °C under a nitrogen atmosphere.[1]

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature and remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride. This intermediate is typically used in the next step without further purification.

Step 2: Amide Formation

-

Dissolve the crude 1-Benzyl-5-nitro-1H-imidazole-4-carbonyl chloride in a dry, aprotic solvent like DCM or tetrahydrofuran (THF).

-

In a separate flask, dissolve the desired primary or secondary amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) (2.0-3.0 eq) in the same solvent.

-

Cool the amine solution to 0 °C and add the acid chloride solution dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.

Protocol 2: Fischer Esterification for the Synthesis of Ester Derivatives

This protocol outlines the synthesis of ester derivatives of this compound.

-

Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which serves as both the reactant and the solvent.

-

Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) (0.1-0.2 eq).[2][3]

-

Heat the reaction mixture to reflux and maintain for 6-24 hours. The progress of the reaction should be monitored by TLC.[2]

-

After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude ester.

-

Purify the product by column chromatography on silica gel or recrystallization.

Data Presentation

The following table summarizes representative yields for the derivatization of nitroimidazole carboxylic acids based on literature precedents for analogous compounds. Actual yields for this compound derivatives may vary.

| Derivative Type | Reagent/Reaction | Representative Yield (%) | Reference |

| Amide | Acid Chloride Formation followed by Amine Coupling | 40-70 | [4] |

| Amide | Direct Amidation with Coupling Agents (e.g., PyBOP) | 50-80 | [1] |

| Ester | Fischer Esterification | 60-90 | [2][3] |

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of amide and ester derivatives.

Caption: Workflow for the synthesis of amide derivatives.

Caption: Workflow for the synthesis of ester derivatives.

References

- 1. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US5302748A - Esterification process - Google Patents [patents.google.com]

- 3. iajpr.com [iajpr.com]

- 4. derpharmachemica.com [derpharmachemica.com]

Application Note: HPLC Analysis of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction